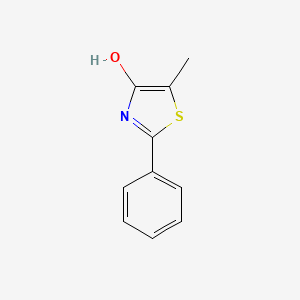
5-甲基-2-苯基噻唑-4-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-phenyl-thiazol-4-ol is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and as a component in drug design.
Industry: Utilized in the development of dyes, pigments, and other materials.
作用机制
Target of Action
Thiazole derivatives, which include 5-methyl-2-phenyl-thiazol-4-ol, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in cellular processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit enzymes, block receptors, or interfere with the synthesis of essential biomolecules . The specific interactions of 5-Methyl-2-phenyl-thiazol-4-ol with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that 5-methyl-2-phenyl-thiazol-4-ol affects multiple pathways . These could include pathways related to inflammation, microbial infection, cancer, and other diseases .
Pharmacokinetics
Thiazole derivatives, in general, have diverse physicochemical properties that can influence their pharmacokinetics . For instance, the solubility of the compound in water and organic solvents can affect its absorption and distribution in the body .
Result of Action
Based on the known activities of thiazole derivatives, the compound could potentially exert anti-inflammatory, antimicrobial, antiviral, and anticancer effects, among others . These effects would result from the compound’s interactions with its targets and its impact on biochemical pathways.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Methyl-2-phenyl-thiazol-4-ol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . Additionally, the compound’s efficacy could be influenced by factors such as the concentration of the compound and the presence of other drugs or substances.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For instance, the reaction of 2-bromoacetophenone with thiourea under basic conditions can yield 5-Methyl-2-phenyl-thiazol-4-ol .
Industrial Production Methods
Industrial production of thiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
化学反应分析
Types of Reactions
5-Methyl-2-phenyl-thiazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated thiazole derivatives.
相似化合物的比较
Similar Compounds
2-Phenylthiazole: Lacks the methyl group at the 5-position.
5-Methylthiazole: Lacks the phenyl group at the 2-position.
2-Methylthiazole: Has a methyl group at the 2-position instead of a phenyl group.
Uniqueness
5-Methyl-2-phenyl-thiazol-4-ol is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 2-position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other thiazole derivatives .
属性
IUPAC Name |
5-methyl-2-phenyl-1,3-thiazol-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(12)11-10(13-7)8-5-3-2-4-6-8/h2-6,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBCXCJPRRWDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














